Methyl trideca-2,4-dienoate
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Overview
Description
Methyl trideca-2,4-dienoate is an organic compound characterized by its conjugated diene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl trideca-2,4-dienoate can be synthesized through various methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method typically employs boronic esters and halides under mild conditions, making it a versatile and widely used technique.
Another method involves the Horner-Wadsworth-Emmons olefination, which uses aldehydes and ketones with trialkyl phosphonates . This reaction is base-promoted and can be carried out using bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LiHMDS).
Industrial Production Methods
Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of palladium-catalyzed cross-coupling reactions is favored due to its high yield and selectivity. Additionally, the Horner-Wadsworth-Emmons olefination provides an alternative route for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl trideca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Methyl trideca-2,4-dienoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in biological systems, particularly in the synthesis of pheromones.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl trideca-2,4-dienoate involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may act as a ligand for specific receptors or enzymes, modulating their activity . The conjugated diene structure allows it to participate in electron transfer reactions, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl deca-2,4-dienoate: Another conjugated diene ester with similar chemical properties.
Ethyl undeca-2,4-dienoate: A related compound used in similar applications.
Uniqueness
Methyl trideca-2,4-dienoate is unique due to its specific chain length and conjugated diene structure, which confer distinct chemical reactivity and biological activity. Its versatility in synthetic applications and potential in various research fields make it a compound of significant interest.
Properties
CAS No. |
55025-21-3 |
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Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
methyl trideca-2,4-dienoate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h10-13H,3-9H2,1-2H3 |
InChI Key |
MFRQOOPOGJBAPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CC=CC(=O)OC |
Origin of Product |
United States |
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